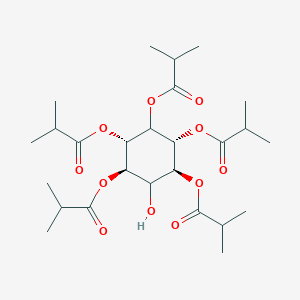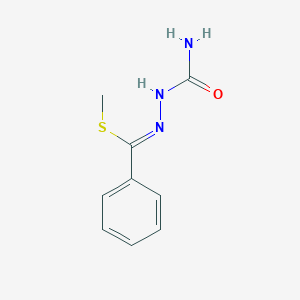![molecular formula C12H10Br2O3 B515075 1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one CAS No. 95272-45-0](/img/structure/B515075.png)
1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.01 g/mol . This compound is primarily used in proteomics research and is known for its unique spiro structure, which includes a dioxolane ring fused to a tricyclodecane system .
準備方法
The synthesis of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves several steps. One common method includes the bromination of a precursor compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining purity and yield, apply.
化学反応の分析
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
科学的研究の応用
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is primarily used in proteomics research. Its unique structure makes it a valuable tool for studying protein interactions and functions. The compound can be used as a probe to investigate the binding sites of proteins and to elucidate the mechanisms of enzyme action .
Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex molecules .
作用機序
The mechanism of action of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of protein function . This interaction can be used to study the active sites of enzymes and to develop inhibitors for therapeutic purposes.
類似化合物との比較
Similar compounds to 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one include other spiro compounds with dioxolane and tricyclodecane structures. For example:
1’,4’-Dibromo-dispiro(1,3-dioxolane-2,5’-tricyclo[5.2.1.0~2,6~]deca[3,8]diene-10’,2’'-dioxolane): This compound has a similar spiro structure but with different substitution patterns.
Spiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one: This compound lacks the bromine atoms, making it less reactive in certain chemical reactions.
The uniqueness of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one lies in its specific bromination pattern, which imparts distinct chemical reactivity and biological activity .
特性
IUPAC Name |
4',7'-dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-4,8-diene]-3'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O3/c13-8-5-7-9(10(8)15)6-1-2-11(7,14)12(6)16-3-4-17-12/h1-2,5-7,9H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJXBQYHGTEDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C=CC2(C4C3C(=O)C(=C4)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Hydroxymethyl)-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodec-2(6)-en-1-yl]methanol](/img/structure/B514992.png)
![(5,5,9,11,11-Pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) 3,5-dinitrobenzoate](/img/structure/B514994.png)
![3',3',4,6,6-Pentamethyl-spiro(bicyclo[2.2.2]octane-7,5'-cyclohexane)-1',2-diol](/img/structure/B514996.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carbonitrile](/img/structure/B514997.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl acetate](/img/structure/B514998.png)
![Methyl 4-({3,5-bisnitrophenyl}hydrazono)-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515000.png)
![1-[Amino(nitramido)methylidene]-2,3-diphenylguanidine](/img/structure/B515001.png)
![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-3,4-dione 4-(N-phenylthiosemicarbazone)](/img/structure/B515003.png)
![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)
![1-[Amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine](/img/structure/B515007.png)
![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)


